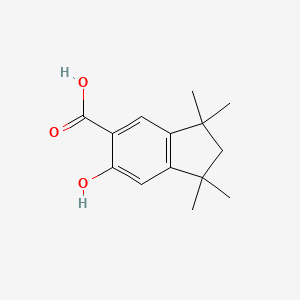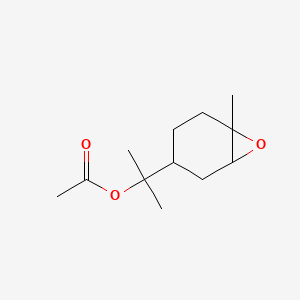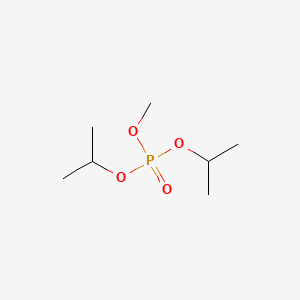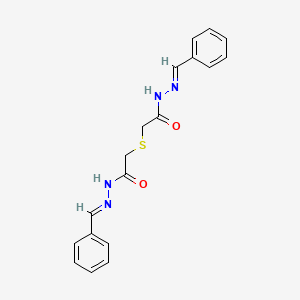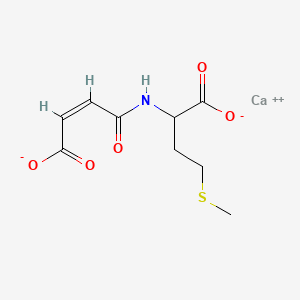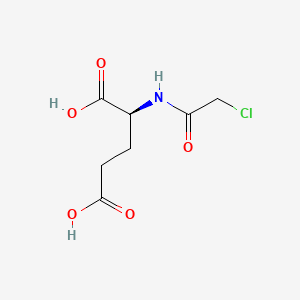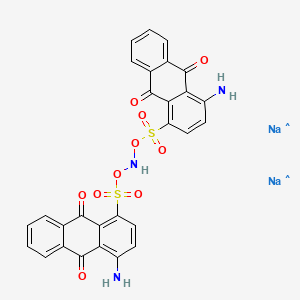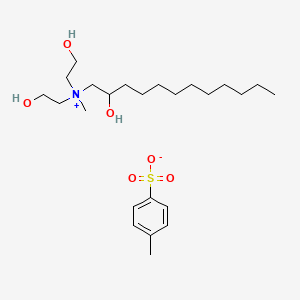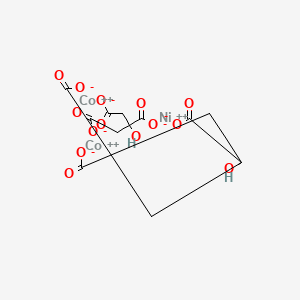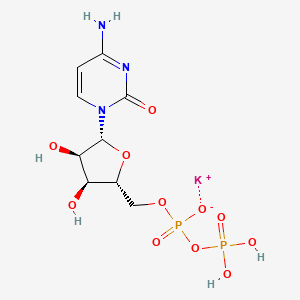
(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of (3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one can be achieved through various synthetic routes. One common method involves the use of reverse phase (RP) HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid . Industrial production methods often involve the use of high-pressure liquid chromatography (HPLC) for purification and separation .
Analyse Des Réactions Chimiques
(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one involves its interaction with specific molecular targets and pathways. It is known to interact with androgen receptors, influencing various biological processes. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one can be compared with other similar compounds such as (3aalpha,4alpha,7alpha,7aalpha)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene and (3aalpha,4alpha,7alpha,7aalpha)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. These compounds share similar structural features but differ in their specific chemical properties and applications .
Propriétés
Numéro CAS |
31351-12-9 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1S,2R,6R,7S)-tricyclo[5.2.1.02,6]decan-8-one |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2/t6-,7+,8+,9-/m0/s1 |
Clé InChI |
OMIDXVJKZCPKEI-KDXUFGMBSA-N |
SMILES isomérique |
C1C[C@H]2[C@@H](C1)[C@@H]3C[C@H]2CC3=O |
SMILES canonique |
C1CC2C(C1)C3CC2CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


